2-Prop-1-enyl-p-cymene (CAS 14374-92-6): A Technical Overview of a Fragrance Ingredient with Limited Biological Characterization
2-Prop-1-enyl-p-cymene (CAS 14374-92-6): A Technical Overview of a Fragrance Ingredient with Limited Biological Characterization
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge regarding 2-Prop-1-enyl-p-cymene (CAS 14374-92-6), a compound also known by its trade name Verdoracine. While primarily utilized as a fragrance ingredient, this document collates the available physicochemical properties, toxicological data, and the significant gaps in the understanding of its biological activity and mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences who may encounter this molecule. The available data, primarily from safety assessments for its industrial application, indicate a lack of in-depth pharmacological studies.
Chemical and Physical Properties
2-Prop-1-enyl-p-cymene is an aromatic organic compound. Its chemical structure consists of a p-cymene scaffold with a prop-1-enyl substituent. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| CAS Number | 14374-92-6 | [1] |
| Synonyms | Benzene, 1-methyl-4-(1-methylethyl)-2-(1-propenyl)-; Verdoracine; 4-Isopropyl-1-methyl-2-propenylbenzene | [1] |
| Appearance | Colorless liquid | Givaudan |
| Boiling Point | 242 - 243 °C | Chem-Impex |
| Flash Point | 96.67 °C (206.00 °F) | Perflavory |
| Density | 0.89 g/cm³ | Chem-Impex |
| Log Pow (Octanol/Water Partition Coefficient) | 4.4 | [1] |
| Vapor Pressure | 0.045 mmHg @ 25 °C (estimated) | FlavScents |
| Solubility | Insoluble in water, soluble in alcohol | Wikipedia, FlavScents |
Table 1: Physicochemical Properties of 2-Prop-1-enyl-p-cymene.
Toxicological Profile
The toxicological data for 2-Prop-1-enyl-p-cymene is primarily derived from a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM). The assessment concluded that the existing information supports the use of this material as a fragrance ingredient. Key findings from the toxicological evaluation are summarized in Table 2. It is critical to note that for several endpoints, the assessment relied on the Threshold of Toxicological Concern (TTC) due to the absence of specific experimental data.[1]
| Toxicological Endpoint | Result/Conclusion | Source |
| Genotoxicity | Not genotoxic. Negative in BlueScreen assay (with cytotoxicity) and non-clastogenic in an in vitro micronucleus test. | [1] |
| Repeated Dose Toxicity | No data available. Cleared using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. | [1] |
| Reproductive Toxicity | No data available. Cleared using the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. | [1] |
| Skin Sensitization | No safety concerns at current, declared use levels; exposure is below the Decision Support Tool (DST) threshold. | [1] |
| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic based on UV/Vis absorption spectra. | [1] |
| Local Respiratory Toxicity | No NOAEC available. Exposure is below the TTC. | [1] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | Vigon |
| Skin Irritation | Causes skin irritation. | Vigon |
Table 2: Summary of Toxicological Data for 2-Prop-1-enyl-p-cymene.
Experimental Protocols
A significant finding of the literature review is the absence of detailed, publicly available experimental protocols for pharmacological or in-depth toxicological studies specifically on 2-Prop-1-enyl-p-cymene. The RIFM safety assessment references in-house data and established methodologies for its evaluation. Below are generalized descriptions of the types of assays mentioned.
In Vitro Genotoxicity Assessment
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BlueScreen™ Assay: This is a screening assay that measures the induction of the GADD45a gene in human-derived, p53-competent TK6 cells. Genotoxic stress leads to the upregulation of GADD45a, which is detected through a luciferase reporter system. The assay is typically performed with and without metabolic activation (S9 fraction).[1]
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In Vitro Micronucleus Test: This assay is used to detect chromosomal damage. Mammalian cells (e.g., human peripheral blood lymphocytes or CHO, V79, L5178Y cell lines) are exposed to the test substance. After treatment, cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The assay is conducted with and without metabolic activation.[1]
Biological Activity and Mechanism of Action: A Data Gap
Currently, there is a significant lack of peer-reviewed scientific literature detailing the biological activities and mechanism of action of 2-Prop-1-enyl-p-cymene. While its structural relative, p-cymene, has been investigated for various pharmacological properties including antioxidant, anti-inflammatory, and antimicrobial effects, these findings cannot be directly extrapolated to 2-Prop-1-enyl-p-cymene.
A patent for a "method for counteracting the perception of sweat malodour" lists Verdoracine as a potential antagonist for olfactory receptors that bind to carboxylic acids present in human sweat.[2] However, this application is for fragrance and malodor counteraction and does not provide data on the compound's broader pharmacological effects.
The absence of data on specific molecular targets, signaling pathway modulation, or dose-response relationships in biological systems presents a major gap in the scientific understanding of this compound.
Logical Workflow for Safety Assessment
The safety assessment of 2-Prop-1-enyl-p-cymene by RIFM for its use as a fragrance ingredient follows a logical workflow that integrates available data with established risk assessment methodologies, such as the Threshold of Toxicological Concern (TTC) and the Decision Support Tool (DST) for skin sensitization.
Figure 1: Logical workflow for the safety assessment of 2-Prop-1-enyl-p-cymene.
Conclusion and Future Directions
2-Prop-1-enyl-p-cymene (CAS 14374-92-6) is a well-defined chemical entity with established physicochemical properties and a primary application in the fragrance industry. Its toxicological profile, as assessed for its industrial use, suggests it is not genotoxic but highlights a lack of specific data for repeated dose and reproductive toxicity, for which risk assessment models have been employed.
For the scientific and drug development community, this compound represents a largely unexplored molecule. There is a clear opportunity for novel research into its potential biological activities. Future studies could include:
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In vitro screening: Assessing the compound's activity against a panel of receptors, enzymes, and cell-based assays to identify potential pharmacological targets.
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Mechanism of action studies: Elucidating any identified biological activities by investigating its effects on cellular signaling pathways.
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In vivo studies: Evaluating the pharmacokinetic and pharmacodynamic properties of the compound in animal models, should in vitro studies yield promising results.
Until such research is conducted and published, the biological profile of 2-Prop-1-enyl-p-cymene will remain largely uncharacterized, limiting its consideration for applications beyond the fragrance industry.
